
2-(2-(Aziridin-1-yl)ethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Aziridin-1-yl)ethoxy)pyridine is an organic compound that features a pyridine ring substituted with an ethoxy group, which is further connected to an aziridine moiety Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyridine typically involves the reaction of 2-chloroethanol with pyridine to form 2-(2-chloroethoxy)pyridine. This intermediate is then reacted with aziridine under basic conditions to yield the target compound. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol derivatives . These methods are scalable and can produce the compound in significant quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-(Aziridin-1-yl)ethoxy)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and halides, leading to the formation of various substituted amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, halides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products:
Ring-Opened Amines: Formed from nucleophilic ring-opening reactions
N-Oxides: Formed from oxidation reactions
Substituted Pyridines: Formed from substitution reactions
Wissenschaftliche Forschungsanwendungen
2-(2-(Aziridin-1-yl)ethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: Aziridine derivatives are explored for their potential as anticancer agents due to their ability to alkylate DNA and inhibit cell division.
Materials Science: The compound is used in the synthesis of polyamines and other polymers with applications in coatings, adhesives, and drug delivery systems.
Biological Research: Aziridine-containing compounds are studied for their antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyridine primarily involves the nucleophilic ring-opening of the aziridine moiety. This reaction can lead to the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules such as DNA and proteins. The compound’s reactivity is influenced by the electron-withdrawing effects of the pyridine ring, which can stabilize the aziridinium ion intermediate formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Ethyleneimine: A simple aziridine derivative used in polymer synthesis.
Uniqueness: 2-(2-(Aziridin-1-yl)ethoxy)pyridine is unique due to the presence of both the aziridine and pyridine moieties, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-[2-(aziridin-1-yl)ethoxy]pyridine |
InChI |
InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)12-8-7-11-5-6-11/h1-4H,5-8H2 |
InChI-Schlüssel |
LNOBYFOJZKTLMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCOC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


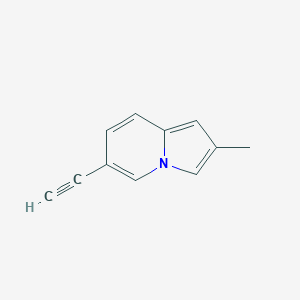

![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)

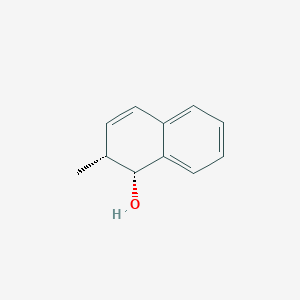
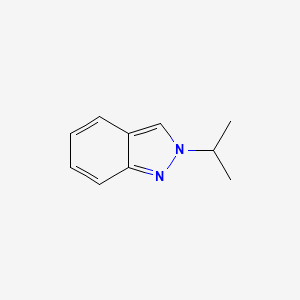
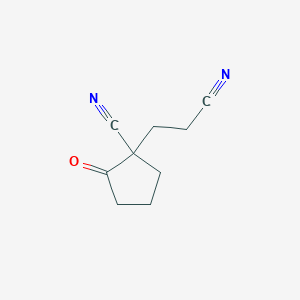
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
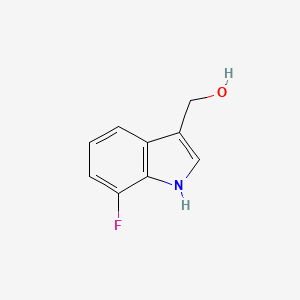


![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)


